Olorofim: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
Olorofim: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Olorofim is a complex heterocyclic molecule with the systematic IUPAC name: 2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide.[1][2][7]
Table 1: Chemical and Physical Properties of Olorofim
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇FN₆O₂ | [7][8] |
| Molecular Weight | 498.6 g/mol | [1][8] |
| CAS Number | 1928707-56-5 | [1][8] |
| InChI Key | SUFPWYYDCOKDLL-UHFFFAOYSA-N | [7][9] |
| Appearance | Not publicly available | |
| Solubility | Not publicly available | |
| Melting Point | Not publicly available |
Chemical Structure:
Synthesis of Olorofim
The synthesis would likely involve the preparation of three key fragments:
-
Fragment A: 1,5-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid
-
Fragment B: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline
-
Fragment C: Oxalyl chloride or a similar coupling agent
The final step would involve the coupling of these fragments.
Proposed Synthetic Pathway
A potential synthetic route is illustrated in the diagram below. This pathway is a hypothetical representation based on common organic chemistry reactions and the known structure of Olorofim.
Caption: Proposed retrosynthetic pathway for Olorofim.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The inhibition of fungal DHODH by Olorofim disrupts the synthesis of pyrimidines, leading to a cascade of downstream effects that ultimately result in fungal cell death.[4]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Olorofim.
Caption: Mechanism of action of Olorofim via inhibition of DHODH.
Experimental Protocols
As previously mentioned, detailed experimental protocols for the synthesis of Olorofim are not publicly available. For researchers interested in studying the biological activity of Olorofim, the following general experimental workflow for in vitro susceptibility testing can be adapted from publicly available literature.
In Vitro Antifungal Susceptibility Testing Workflow
This workflow outlines the general steps for determining the minimum inhibitory concentration (MIC) of Olorofim against fungal isolates.
Caption: General workflow for in vitro antifungal susceptibility testing.
Quantitative Data
Publicly available quantitative data on the synthesis of Olorofim is scarce. However, extensive data exists on its in vitro antifungal activity. The following table summarizes the minimum inhibitory concentration (MIC) values of Olorofim against various fungal species.
Table 2: In Vitro Activity of Olorofim against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Source |
| Aspergillus fumigatus | ≤0.008 - 0.25 | [4] |
| Aspergillus flavus | 0.03 - 0.12 | [4] |
| Aspergillus terreus | 0.015 - 0.06 | [4] |
| Scedosporium apiospermum | 0.06 - 0.25 | [4] |
| Lomentospora prolificans | 0.06 - 0.25 | [4] |
| Coccidioides immitis | 0.008 - 0.03 | [6] |
Conclusion
Olorofim represents a significant advancement in the field of antifungal drug development. Its unique chemical structure and novel mechanism of action provide a much-needed therapeutic option for difficult-to-treat invasive mold infections. While detailed synthetic procedures are not widely disseminated, the plausible synthetic pathway and the wealth of data on its mechanism of action and in vitro activity underscore its importance. Further research into the synthesis and optimization of Olorofim and its analogs will be crucial for the continued development of new and effective antifungal agents.
References
- 1. drugs.com [drugs.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. programme.europa-organisation.com [programme.europa-organisation.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. CA2982660A1 - 2-(1,5-dimethyl-3-phenyl-1h-pyrrol-2-yl)-n-(4-(4-(5-fluoropyrimidin-2-yl)piperazine-1-yl)phenyl)-2-oxoacetamide and derivatives thereof for use as antifungal agents - Google Patents [patents.google.com]
